Splendor

Description

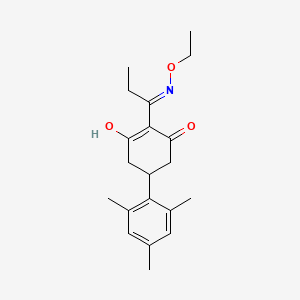

Structure

2D Structure

3D Structure

Properties

CAS No. |

87820-88-0 |

|---|---|

Molecular Formula |

C20H27NO3 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C20H27NO3/c1-6-16(21-24-7-2)20-17(22)10-15(11-18(20)23)19-13(4)8-12(3)9-14(19)5/h8-9,15,22H,6-7,10-11H2,1-5H3/b21-16- |

InChI Key |

DQFPEYARZIQXRM-PGMHBOJBSA-N |

impurities |

Technical material is 95% pure |

SMILES |

CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |

Isomeric SMILES |

CC/C(=N/OCC)/C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |

Canonical SMILES |

CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |

Appearance |

Solid powder |

Color/Form |

Off white to pale pink solid Colorless solid |

density |

1.16 g/cu cm (dry); 1.13 g/cu cm (wet) |

melting_point |

106 °C MP: 99-104 °C /Technical/ |

physical_description |

White solid; [Merck Index] Colorless or off-white to light pink solid; [HSDB] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

In organic solvents at 24 °C (g/l): methanol = 25, acetone = 89, toluene = 213, hexane = 18, ethyl acetate = 100, dichloromethane = >500 In water (20 °C) = 5 mg/l (pH 5), 6.7 mg/l (pH 6.5), 9800 mg/l (pH 9) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Splendor; Tralkoxydim; Tralkoxydime |

vapor_pressure |

2.78X10-9 mm Hg @ 20 °C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function of Tumor Protein p53 in Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tumor protein p53, often referred to as "the guardian of the genome," is a critical tumor suppressor and transcription factor that plays a central role in cellular homeostasis.[1] Encoded by the TP53 gene, p53 responds to a wide array of cellular stresses, including DNA damage, oncogene activation, hypoxia, and nutrient deprivation.[2][3][4] Upon activation, p53 orchestrates a complex network of signaling pathways that determine cell fate, primarily through inducing cell cycle arrest, apoptosis (programmed cell death), or senescence.[2][3][5] Its function is crucial for preventing the propagation of cells with genomic instability, thereby suppressing tumor formation.[6] The majority of human cancers exhibit mutations in the TP53 gene, highlighting its significance in oncology and as a target for therapeutic development.[6][7] This guide provides a detailed overview of p53's function in cell signaling, quantitative data from key experiments, and detailed protocols for its study.

Core Signaling Functions of p53

Activated p53 functions primarily as a sequence-specific transcription factor, binding to p53-responsive elements (p53REs) in the promoter regions of its target genes.[6] The cellular outcome of p53 activation is context-dependent, influenced by the type and severity of the cellular stress. The most well-characterized functions are cell cycle arrest and apoptosis.[2][3]

Cell Cycle Arrest

In response to moderate or repairable DNA damage, p53 can temporarily halt the cell cycle, providing time for DNA repair mechanisms to act.[1][6]

-

G1/S Checkpoint Arrest: This is the most prominent cell cycle checkpoint regulated by p53.[2] Activated p53 transcriptionally upregulates the gene CDKN1A, which encodes the protein p21 (also known as WAF1).[1][2] p21 is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin E/CDK2 and cyclin D/CDK4 complexes.[2] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1/S transition and halting cell proliferation.[1]

-

G2/M Checkpoint Arrest: p53 can also induce a G2 arrest, preventing cells from entering mitosis with damaged DNA. This is mediated by the transcriptional activation of genes such as GADD45 (Growth Arrest and DNA Damage-inducible) and 14-3-3σ.[8]

Apoptosis

When cellular damage is severe and irreparable, p53 initiates apoptosis to eliminate the compromised cell.[6][9] This is a critical mechanism for preventing the survival of potentially cancerous cells. p53 promotes apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][8]

-

Intrinsic Pathway: p53 transcriptionally activates several pro-apoptotic members of the Bcl-2 family, including BAX, PUMA (p53 Upregulated Modulator of Apoptosis), and Noxa.[5][8] These proteins translocate to the mitochondria, where they disrupt the mitochondrial outer membrane, leading to the release of cytochrome c.[9] Cytochrome c then activates caspase-9 and the subsequent caspase cascade, leading to cell death.[9]

-

Extrinsic Pathway: p53 can increase the expression of death receptors on the cell surface, such as Fas and DR5 (Death Receptor 5).[2][5] Engagement of these receptors by their respective ligands triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the executioner caspases.[5]

DNA Repair and Senescence

Beyond cell cycle arrest and apoptosis, p53 also directly activates DNA repair proteins.[1] If the damage is not resolved, p53 can drive the cell into a state of permanent cell cycle arrest known as senescence, which acts as a stable barrier to tumor progression.[2][10] The induction of senescence is critically dependent on the p53-p21 axis.[2]

The p53 Signaling Pathway: Activation and Regulation

Under normal, unstressed conditions, p53 is maintained at very low levels. Its primary negative regulator is the E3 ubiquitin ligase MDM2 (Murine Double Minute 2), which is itself a transcriptional target of p53, forming a negative feedback loop.[6][11][12] MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[13]

Various cellular stresses trigger signaling cascades that disrupt the p53-MDM2 interaction, leading to p53 stabilization and activation.[3][12]

-

Stress Sensing: Stresses like DNA double-strand breaks are detected by sensor kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[2]

-

Post-Translational Modifications: ATM and other kinases phosphorylate p53 at key serine residues (e.g., Ser15) in its N-terminal domain.[5][8] These modifications block the binding of MDM2, leading to the rapid accumulation of p53 in the nucleus.[6] Acetylation of lysine residues also plays a role in p53 activation.[8]

-

Transcriptional Activation: Stabilized and activated p53 forms a homotetramer and binds to the DNA of its target genes, initiating the cellular responses described above.[5][6][12]

Data Presentation

Quantitative analysis is essential for understanding the dynamics of the p53 signaling network. The following tables summarize key data from published studies.

Table 1: p53 Binding Affinity and Gene Induction

| Target Gene | Promoter Element | Dissociation Constant (Kd) | Stress Condition | Reference |

|---|---|---|---|---|

| p21 (CDKN1A) | 5' site | ~5 nM | DNA Damage | [2] |

| MDM2 | P2 promoter | Not specified | DNA Damage | [14] |

| BAX | p53RE | Not specified | Doxorubicin |[14] |

Table 2: Protein Level Changes Following p53 Activation

| Cell Line | Treatment | Target Protein | Fold Change | Time Point | Reference |

|---|---|---|---|---|---|

| CT26.WT | 4 µM Sulanemadlin | p53 | Significant Increase | 48h | [15] |

| CT26.WT | 4 µM Sulanemadlin | p21 | Significant Increase | 48h | [15] |

| CT26.WT | 4 µM Sulanemadlin | PUMA | Significant Increase | 48h | [15] |

| Human Lymphoblastoid | 0.3 µg/ml Doxorubicin | p53-DNA Binding | Increased Occupancy | 18h |[16] |

Table 3: Impact of Missense Mutations on p53 Tetramerization Domain Stability

| Mutation | Stability Change (ΔTm) | Phenotype | Reference |

|---|---|---|---|

| Various (49 total) | +4.8°C to -46.8°C | Variable loss of function | [17] |

| p.G245S | < -0.5 kcal/mol (ΔΔG) | Decreased stability | [18] |

| p.R248Q | < -0.5 kcal/mol (ΔΔG) | Decreased stability |[18] |

Experimental Protocols

Analyzing the p53 pathway requires a combination of techniques to assess protein levels, interactions, and genomic binding.

Western Blotting for p53 and Target Protein Expression

Western blotting is used to detect and quantify levels of p53 and its downstream targets (e.g., p21, PUMA) in cell lysates.[15]

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., cancer cell lines with wild-type p53) and treat with a p53-activating agent (e.g., doxorubicin, Nutlin-3a) or a vehicle control for a specified time course.[13][15]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant containing total protein.[13][15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13]

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.[15]

-

Incubate the membrane with a primary antibody specific to p53, p21, or another target, diluted in blocking buffer, overnight at 4°C.[13][15] Include a loading control antibody like β-actin or GAPDH.

-

Wash the membrane three times with TBST.[15]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[15] Quantify band intensities using densitometry software.[15]

Co-Immunoprecipitation (Co-IP) for p53 Protein Interactions

Co-IP is used to identify proteins that interact with p53 (e.g., MDM2) within the cell.[19][20]

Methodology:

-

Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a p53-specific antibody (the "bait") overnight at 4°C.[19]

-

Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the p53-antibody complexes.[19]

-

Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS sample buffer).

-

Analysis: Analyze the eluted proteins by Western blotting, using an antibody against the suspected interacting protein (the "prey," e.g., MDM2).

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful method used to identify the genome-wide binding sites of a transcription factor like p53.[21][22]

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA, preserving in vivo interactions.[14][16]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments (typically 200-600 bp).[16]

-

Immunoprecipitation: Incubate the sheared chromatin with a p53-specific antibody to immunoprecipitate the p53-DNA complexes.[16] A control using a non-specific IgG antibody is essential.

-

Complex Capture: Use protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Perform stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA fragments that were bound to p53.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.[21]

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of significant p53 enrichment, which represent p53 binding sites.[16]

Conclusion and Future Directions

Tumor protein p53 is a central hub in the cellular stress response network, wielding profound control over cell fate decisions. Its roles in initiating cell cycle arrest, apoptosis, and senescence are fundamental to its tumor suppressor function. The inactivation of the p53 pathway, found in over half of all human cancers, underscores its importance in preventing malignant transformation.[6] A deep understanding of p53 signaling, facilitated by the quantitative and methodological approaches detailed in this guide, is paramount for researchers in oncology and drug development. Future research will continue to unravel the complexities of the p53 network, identify new therapeutic strategies to reactivate mutant p53, and develop novel treatments that leverage the p53 pathway for cancer therapy.

References

- 1. p53 - Wikipedia [en.wikipedia.org]

- 2. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. cusabio.com [cusabio.com]

- 12. p53 Interactive Pathway: R&D Systems [rndsystems.com]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Cancer-associated p53 tetramerization domain mutants: quantitative analysis reveals a low threshold for tumor suppressor inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deep Molecular and In Silico Protein Analysis of p53 Alteration in Myelodysplastic Neoplasia and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medicine.tulane.edu [medicine.tulane.edu]

- 20. Interaction of p53 with cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ChIP Sequencing to Identify p53 Targets | Springer Nature Experiments [experiments.springernature.com]

- 22. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to [Target Protein] Gene Expression Patterns in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene expression patterns of a designated [Target Protein] across various human tissues. Understanding the tissue-specific expression of a target protein is fundamental for elucidating its biological function, identifying its role in disease pathology, and guiding the development of targeted therapeutics.[1] This document outlines the methodologies for quantifying gene expression, presents a framework for organizing expression data, and illustrates key cellular signaling pathways and experimental workflows.

Quantitative Gene Expression Analysis

The quantification of mRNA and protein levels is essential for determining the expression profile of a [Target Protein]. Several powerful techniques are widely used to measure gene expression, each with its own advantages depending on the research objectives.[2]

Table 1: Summary of [Target Protein] mRNA Expression in Human Tissues

| Tissue | Expression Level (TPM/FPKM) | Method | Reference |

| Brain | Example Value | RNA-Seq | Example Study |

| Heart | Example Value | RNA-Seq | Example Study |

| Liver | Example Value | RNA-Seq | Example Study |

| Lung | Example Value | qPCR | Example Study |

| Kidney | Example Value | Microarray | Example Study |

| Spleen | Example Value | RNA-Seq | Example Study |

| Muscle | Example Value | qPCR | Example Study |

Note: The data in this table is for illustrative purposes. Researchers should replace "Example Value" and "Example Study" with data specific to their [Target Protein] of interest.

Table 2: Summary of [Target Protein] Protein Abundance in Human Tissues

| Tissue | Protein Abundance (copies per cell) | Method | Reference |

| Brain | Example Value | Mass Spectrometry | Example Study |

| Heart | Example Value | Western Blot | Example Study |

| Liver | Example Value | Mass Spectrometry | Example Study |

| Lung | Example Value | Immunohistochemistry | Example Study |

| Kidney | Example Value | Mass Spectrometry | Example Study |

| Spleen | Example Value | ELISA | Example Study |

| Muscle | Example Value | Western Blot | Example Study |

Note: The data in this table is for illustrative purposes. Researchers should replace "Example Value" and "Example Study" with data specific to their [Target Protein] of interest.

Experimental Protocols

Accurate and reproducible quantification of gene expression is paramount. The following section details the methodologies for key experiments cited in the study of gene expression.

2.1 RNA Sequencing (RNA-Seq)

RNA-Seq is a high-throughput sequencing technique used to analyze the transcriptome of a biological sample.[3][4] It provides information on the abundance of different RNA transcripts.[3]

-

RNA Extraction: Total RNA is extracted from tissue samples using a suitable method, such as TRIzol reagent or a column-based kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and agarose gel electrophoresis.

-

Library Preparation: The extracted RNA is converted to complementary DNA (cDNA).[3] This cDNA is then fragmented, and sequencing adapters are ligated to the fragments.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The resulting sequence reads are aligned to a reference genome or transcriptome.[3] Gene expression levels are then quantified, typically as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

2.2 Quantitative Real-Time PCR (qPCR)

qPCR is a highly sensitive and specific technique for measuring the expression of a particular gene.[2][3]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues and reverse transcribed into cDNA.[3]

-

Primer Design: Gene-specific primers are designed to amplify a specific region of the [Target Protein] cDNA.

-

Real-Time PCR: The qPCR reaction is performed using a real-time PCR system. The amplification of the target gene is monitored in real-time using a fluorescent dye or probe.[2]

-

Data Analysis: The expression level of the target gene is determined by comparing its amplification to that of a reference gene (housekeeping gene).

2.3 Immunohistochemistry (IHC)

IHC is used to visualize the localization and distribution of a protein within a tissue sample. While it is often semi-quantitative, it provides crucial spatial context.[5]

-

Tissue Preparation: Tissue samples are fixed, embedded in paraffin, and sectioned.

-

Antigen Retrieval: The tissue sections are treated to unmask the antigenic sites of the [Target Protein].

-

Antibody Incubation: The sections are incubated with a primary antibody specific to the [Target Protein], followed by a secondary antibody conjugated to an enzyme or fluorophore.

-

Detection: The signal is developed using a chromogenic substrate or visualized using fluorescence microscopy.

-

Analysis: The intensity and localization of the staining provide information about the protein's expression and distribution within the tissue.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

The binding of a ligand to a cell surface receptor can initiate a signaling cascade that activates the [Target Protein].[6][7] This, in turn, leads to the modulation of downstream effectors and ultimately results in a specific cellular response.[6]

This workflow outlines the key steps in analyzing gene expression, from tissue sample collection to the final generation of an expression profile. The process includes RNA extraction, quality control, and subsequent analysis by either qPCR for targeted gene analysis or RNA-Seq for transcriptome-wide profiling.[3][8]

References

- 1. How are target proteins identified for drug discovery? [synapse.patsnap.com]

- 2. Gene Expression Analysis: Technologies, Workflows, and Applications - CD Genomics [cd-genomics.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Gene expression analysis | Profiling methods & how-tos [illumina.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cell Signaling – Fundamentals of Cell Biology [open.oregonstate.education]

- 7. Cell signaling - Wikipedia [en.wikipedia.org]

- 8. Mechanisms and Measurement of Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the JAK2 Active Site: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the structural analysis of the Janus Kinase 2 (JAK2) active site, a critical target in the development of therapeutics for myeloproliferative neoplasms and other diseases. This document outlines the key structural features of the JAK2 active site, details the experimental protocols for its characterization, and presents a comparative analysis of inhibitor binding.

Introduction to JAK2 and its Active Site

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling pathways, particularly the JAK/STAT pathway, which is crucial for hematopoiesis and immune response.[1][2] Dysregulation of JAK2 activity, often due to mutations such as the prevalent V617F substitution, leads to constitutive activation of the kinase and is a primary driver of myeloproliferative neoplasms (MPNs).[3][4]

The JAK2 protein is composed of several key domains: a C-terminal kinase (or Janus Homology 1, JH1) domain, a centrally located pseudokinase (JH2) domain, an N-terminal FERM domain, and an SH2-like domain.[1][2] The active site is located within the JH1 domain, which is responsible for the phosphotransferase activity of the enzyme.[1] This ATP-binding pocket is the primary target for the majority of currently approved and clinical-stage JAK2 inhibitors.[5][6] These inhibitors are typically classified as Type I, binding to the active conformation of the kinase and competing with ATP.[7]

The JAK/STAT Signaling Pathway

The JAK/STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs.[8][9] Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] STATs are then phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate gene transcription.[8][10]

Figure 1: The canonical JAK/STAT signaling pathway.

Experimental Protocols for Structural Analysis

The determination of the three-dimensional structure of the JAK2 active site is primarily achieved through X-ray crystallography and cryo-electron microscopy (cryo-EM).

Workflow for Structural Analysis

The general workflow for determining the structure of the JAK2 active site, often in complex with an inhibitor, involves several key stages from protein expression to final structure deposition.

Figure 2: General workflow for protein structural analysis.

Detailed Methodologies

-

Cloning and Expression: The human JAK2 kinase domain (e.g., amino acids 840-1132) is cloned into a suitable expression vector, such as pFB-LIC-Bse, often with an N-terminal purification tag (e.g., 6xHis-tag).[6] Recombinant protein expression is typically performed using a baculovirus expression system in insect cells (e.g., Sf9 or High Five cells).[3][11]

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris pH 8.0, 500 mM NaCl, 10% glycerol, 0.5 mM TCEP, and 20 mM imidazole) and lysed by sonication or microfluidization.[6]

-

Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole gradient.

-

Tag Cleavage and Further Purification: The affinity tag is often removed by enzymatic cleavage (e.g., with TEV protease) followed by a second round of Ni-NTA chromatography to remove the uncleaved protein and the protease.

-

Size-Exclusion Chromatography (SEC): The final purification step is typically SEC to separate the JAK2 kinase domain from any remaining impurities and aggregates, ensuring a homogenous sample for structural studies. The protein is eluted in a buffer suitable for crystallization or cryo-EM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Crystallization Screening: Purified JAK2, often in complex with a small molecule inhibitor, is subjected to high-throughput crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion.[12] A wide range of precipitants, buffers, and additives are screened to identify initial crystallization "hits".

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of protein, precipitant, and other components of the crystallization cocktail to obtain large, single, well-diffracting crystals.

-

Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[13]

-

Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using molecular replacement, using a known structure of a homologous kinase as a search model.[13]

-

Model Building and Refinement: An atomic model of JAK2 is built into the resulting electron density map and refined using crystallographic software to improve the fit to the experimental data and to ensure ideal stereochemistry.[13]

-

Sample and Grid Preparation: A small volume (typically 3-4 µL) of the purified JAK2 sample (at a concentration of 0.5-5 mg/mL) is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil or C-flat).[5][14]

-

Vitrification: The grid is blotted to create a thin film of the sample solution and then rapidly plunged into liquid ethane cooled by liquid nitrogen.[1] This process, known as vitrification, freezes the sample so rapidly that water molecules do not have time to form ice crystals, thus preserving the native structure of the protein.[1]

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large number of images (micrographs) are automatically collected.

-

Image Processing: The collected micrographs are processed to correct for beam-induced motion. Individual protein particles are picked, and 2D class averages are generated to assess the quality of the data.

-

3D Reconstruction and Model Building: Particles from the best 2D classes are used to generate an initial 3D model, which is then refined to high resolution. An atomic model is then built into the 3D density map, similar to the process in X-ray crystallography.

Quantitative Analysis of Inhibitor Binding

A critical aspect of the structural analysis of the JAK2 active site is the characterization of its interaction with small molecule inhibitors. This is quantified by determining the binding affinity (Kd) and the half-maximal inhibitory concentration (IC50) of these compounds.

Determination of IC50 Values

The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A common method for determining the IC50 of JAK2 inhibitors is a luminescence-based kinase assay.

-

Kinase Reaction: Recombinant JAK2 is incubated with a specific peptide substrate and ATP in a multi-well plate.

-

Inhibitor Addition: A serial dilution of the test inhibitor is added to the wells.

-

ATP Detection: After the kinase reaction, a reagent is added that detects the amount of remaining ATP. The amount of ATP consumed is proportional to the kinase activity.

-

Data Analysis: The luminescence signal is measured, and the percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[3][8]

Comparative Inhibitor Data

The selectivity of an inhibitor for JAK2 over other JAK family members is a crucial factor in its therapeutic potential. The following table summarizes the IC50 values for several clinically relevant JAK inhibitors against the four members of the JAK family.

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |

| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | [6][7] |

| Fedratinib | 35 | 3 | 334 | - | [6][15] |

| Pacritinib | 23 | 22 | 1,280 | 1,110 | [6] |

| Momelotinib | 156 | 28 | 1,400 | 1,800 | [6] |

| Tofacitinib | 2.9 | 1.2 | 55 | - | [15] |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | [15] |

| Upadacitinib | 43 | 210 | 2,300 | 4,600 | [7] |

| Filgotinib | 10 | 28 | 810 | 116 | [6][7] |

Note: IC50 values can vary depending on the specific assay conditions.

Conclusion

The structural analysis of the JAK2 active site is a cornerstone of modern drug discovery efforts targeting myeloproliferative neoplasms and other inflammatory diseases. Through the application of advanced techniques such as X-ray crystallography and cryo-EM, researchers have gained unprecedented insights into the molecular interactions between JAK2 and its inhibitors. This detailed structural and quantitative information is invaluable for the rational design of next-generation inhibitors with improved potency and selectivity, ultimately leading to safer and more effective therapies.

References

- 1. MyScope [myscope.training]

- 2. Single-Particle Cryo-EM sample vitrification [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. sptlabtech.com [sptlabtech.com]

- 6. abmole.com [abmole.com]

- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Crystal structures of the Jak2 pseudokinase domain and the pathogenic mutant V617F - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. mt.com [mt.com]

- 12. aimspress.com [aimspress.com]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]

- 15. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Interactome: A Technical Guide to Identifying Novel Binding Partners for [Target Protein]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of proteins within a cell governs nearly all biological processes. Understanding the interaction network of a specific protein of interest—the "interactome"—is fundamental to elucidating its function, deciphering complex signaling pathways, and identifying novel therapeutic targets. This in-depth technical guide provides a comprehensive overview of established and cutting-edge methodologies for the discovery and validation of novel binding partners for your [Target Protein]. We present detailed experimental protocols, a comparative analysis of key techniques, and visual workflows to empower researchers in their quest to unravel the protein interaction landscape.

Core Methodologies for Discovery

The identification of novel protein-protein interactions (PPIs) hinges on the ability to isolate the [Target Protein] and its associated binding partners from the complex cellular milieu. Several powerful techniques have been developed for this purpose, each with its own set of strengths and limitations. The choice of methodology often depends on the nature of the [Target Protein], the anticipated affinity of the interactions, and the specific research question.

Comparative Analysis of Discovery Methods

The selection of an appropriate discovery method is critical for success. This table summarizes key quantitative and qualitative parameters for the most widely used techniques.

| Parameter | Co-Immunoprecipitation (Co-IP) | Affinity Purification-Mass Spectrometry (AP-MS) | Yeast Two-Hybrid (Y2H) | Proximity-Dependent Biotinylation (BioID) |

| Principle | Antibody-based pulldown of endogenous or tagged protein complexes. | Pulldown of a tagged "bait" protein and its interacting "prey" proteins. | Reconstitution of a transcription factor in yeast upon interaction of a "bait" and "prey" protein. | A promiscuous biotin ligase fused to the "bait" protein biotinylates proximal proteins. |

| Interaction Type | Stable and some transient interactions in native complexes. | Stable and some transient interactions. | Primarily binary, direct interactions. | Both stable and transient interactions, as well as proximal proteins.[1] |

| Typical Protein Yield | Highly variable, dependent on expression level and antibody efficiency. | Generally higher than Co-IP; can be optimized for high yield.[2] | Not applicable (in vivo genetic screen). | Variable, dependent on ligase activity and biotin availability. |

| False Positives | Can be high due to non-specific antibody binding. | Reduced compared to Co-IP with the use of stringent washes and controls. | High, often due to self-activation of the reporter gene.[3][4] | Can occur due to random collisions or overexpression of the bait protein. |

| False Negatives | Can occur if the antibody epitope is masked by the interaction or if the interaction is weak/transient. | Can occur if the tag interferes with the interaction or if the complex disassembles during purification. | High, particularly for proteins that cannot be expressed or correctly folded in yeast, or require post-translational modifications not present in yeast.[4] | Can occur if lysine residues are not accessible for biotinylation. |

| Throughput | Low to medium. | High-throughput capabilities.[5][6] | High-throughput screening of libraries. | Medium to high-throughput. |

| In vivo/In vitro | In vivo (captures interactions in a cellular context). | In vitro (after cell lysis). | In vivo (in yeast). | In vivo (in the chosen cell line). |

Experimental Workflows

Visualizing the experimental process is crucial for understanding the logical flow of each technique. The following diagrams, generated using the DOT language, illustrate the core steps of the primary discovery methods.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key discovery and validation methodologies.

Co-Immunoprecipitation (Co-IP)

This protocol is designed for the immunoprecipitation of a [Target Protein] from cultured mammalian cells to identify its interaction partners.

Reagents and Buffers:

-

PBS (Phosphate-Buffered Saline): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.[7]

-

Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.[7] For less soluble proteins, RIPA buffer can be used: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added inhibitors.

-

Wash Buffer: Same as Cell Lysis Buffer, but without protease and phosphatase inhibitors.

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 1x SDS-PAGE Laemmli sample buffer.

-

Protein A/G Agarose or Magnetic Beads

-

Primary Antibody specific to [Target Protein]

-

Isotype Control IgG

Procedure:

-

Cell Culture and Harvest:

-

Grow cells to 80-90% confluency in appropriate culture dishes.

-

Wash cells twice with ice-cold PBS.

-

Harvest cells by scraping in ice-cold PBS and centrifuge at 500 x g for 3 minutes at 4°C.[7]

-

-

Cell Lysis:

-

Resuspend the cell pellet in 1 mL of ice-cold Cell Lysis Buffer per 10^7 cells.[7]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20-30 µL of Protein A/G beads to the cell lysate.

-

Incubate on a rotator for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.[8]

-

-

Immunoprecipitation:

-

Add 1-10 µg of the primary antibody against the [Target Protein] to the pre-cleared lysate. For a negative control, add the same amount of isotype control IgG to a separate aliquot of lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.[9]

-

-

Capture of Immune Complexes:

-

Add 30-50 µL of Protein A/G bead slurry to each immunoprecipitation reaction.

-

Incubate on a rotator for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

-

-

Elution:

-

For analysis by Western Blot, resuspend the beads in 30-50 µL of 1x Laemmli sample buffer and boil for 5-10 minutes.

-

For analysis by Mass Spectrometry, elute the proteins using 50-100 µL of 0.1 M Glycine-HCl, pH 2.5. Incubate for 5-10 minutes at room temperature and neutralize with 1 M Tris-HCl, pH 8.5.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western Blotting to confirm the presence of the [Target Protein] and potential interactors.

-

For comprehensive identification, submit the eluted sample for Mass Spectrometry analysis.

-

Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the purification of a tagged [Target Protein] and its binding partners for identification by mass spectrometry.

Reagents and Buffers:

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors.

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20.

-

Elution Buffer: Dependent on the affinity tag (e.g., 3xFLAG peptide for FLAG-tag, biotin for Strep-tag).

-

Affinity Resin: Anti-FLAG M2 affinity gel, Strep-Tactin Sepharose, etc.

Procedure:

-

Expression of Tagged [Target Protein]:

-

Transfect cells with a vector expressing the [Target Protein] fused to an affinity tag (e.g., FLAG, HA, Strep-tag).

-

Select for stable expression or perform transient transfection.

-

-

Cell Lysis:

-

Harvest cells and lyse as described in the Co-IP protocol.

-

-

Binding to Affinity Resin:

-

Add the cell lysate to the equilibrated affinity resin.

-

Incubate on a rotator for 2-4 hours at 4°C.

-

-

Washing:

-

Wash the resin 3-5 times with 10-20 bed volumes of Wash Buffer.

-

-

Elution:

-

Elute the bound proteins by competitive elution with a solution containing the free tag peptide (e.g., 100-200 µg/mL 3xFLAG peptide in Wash Buffer). Incubate for 30-60 minutes at 4°C.

-

-

Sample Preparation for Mass Spectrometry:

-

Precipitate the eluted proteins using trichloroacetic acid (TCA) or acetone.

-

Perform in-solution or in-gel tryptic digestion of the protein sample.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture by LC-MS/MS.

-

Identify proteins using a database search algorithm (e.g., Mascot, Sequest).

-

Filter results to remove common contaminants and non-specific binders. A typical protein yield for MS analysis after lysate preparation is around 10 mg/mL.[2]

-

Yeast Two-Hybrid (Y2H) Screening

This protocol provides a general workflow for identifying binary protein interactions in a yeast model system.

Materials and Media:

-

Yeast Strains: e.g., AH109 (for bait) and Y187 (for prey library).

-

Plasmids: A "bait" vector (e.g., pGBKT7) and a "prey" library vector (e.g., pGADT7).

-

Yeast Media:

-

YPD Agar: For general yeast growth.

-

SD/-Trp: Synthetic defined medium lacking tryptophan for selection of bait plasmid.

-

SD/-Leu: Synthetic defined medium lacking leucine for selection of prey plasmid.

-

SD/-Trp/-Leu: Double dropout medium for selection of mated yeast.

-

SD/-Trp/-Leu/-His: Triple dropout medium for selection of interacting partners.

-

SD/-Trp/-Leu/-His/-Ade: Quadruple dropout medium for high-stringency selection.

-

-

Transformation Reagents: Lithium Acetate, PEG, single-stranded carrier DNA.[10]

Procedure:

-

Bait Plasmid Construction and Auto-activation Test:

-

Clone the cDNA of the [Target Protein] in-frame with the DNA-binding domain (DBD) in the bait vector.

-

Transform the bait plasmid into the appropriate yeast strain.

-

Plate on SD/-Trp and SD/-Trp/-His plates. Growth on the -His plate indicates auto-activation, and the bait cannot be used without modification.

-

-

Library Screening:

-

Transform the prey cDNA library into the corresponding yeast strain.

-

Perform a yeast mating between the bait- and prey-containing strains.

-

Plate the mated yeast on SD/-Trp/-Leu/-His plates to select for interacting partners.

-

-

Confirmation of Positive Interactions:

-

Isolate the prey plasmids from the positive colonies.

-

Sequence the prey plasmids to identify the interacting proteins.

-

Re-transform the isolated prey plasmid with the original bait plasmid into a fresh yeast strain and re-plate on selective media to confirm the interaction.

-

-

Reporter Gene Assay:

-

Perform a β-galactosidase assay to further confirm the interaction and estimate its strength.

-

Proximity-Dependent Biotinylation (BioID)

This protocol outlines the use of a promiscuous biotin ligase to identify proteins in close proximity to the [Target Protein].

Reagents and Buffers:

-

Cell Culture Medium

-

Biotin Stock Solution: 50 mM Biotin in DMSO.

-

Lysis Buffer (Denaturing): 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.4% SDS, 5 mM EDTA, 1 mM DTT, and protease inhibitors.[11]

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 2% SDS.[12]

-

Streptavidin-conjugated beads

-

Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, containing 2 mM biotin.

Procedure:

-

Expression of BirA*-Fusion Protein:

-

Clone the [Target Protein] in-frame with the BirA* enzyme in a suitable expression vector.

-

Transfect cells and establish a stable cell line or use transient transfection.

-

-

Biotin Labeling:

-

Induce the expression of the fusion protein if using an inducible system.

-

Add biotin to the cell culture medium to a final concentration of 50 µM.[13]

-

Incubate for 18-24 hours to allow for biotinylation of proximal proteins.

-

-

Cell Lysis:

-

Wash cells with PBS and lyse in denaturing Lysis Buffer to disrupt non-covalent protein interactions.

-

Sonicate the lysate to shear DNA and ensure complete lysis.

-

-

Capture of Biotinylated Proteins:

-

Incubate the lysate with streptavidin beads for 2-4 hours or overnight at 4°C to capture biotinylated proteins.

-

-

Washing:

-

Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. A series of washes with buffers of decreasing stringency can also be employed.

-

-

Elution:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer or by competitive elution with excess free biotin.

-

-

Analysis:

-

Analyze the eluted proteins by Western Blot using a streptavidin-HRP conjugate to visualize the biotinylation profile.

-

For identification of the biotinylated proteins, perform on-bead tryptic digestion followed by LC-MS/MS analysis.

-

Validation of Putative Interactions

Following the initial discovery of potential binding partners, it is imperative to validate these interactions using orthogonal, low-throughput methods. Validation confirms the directness and specificity of the interaction and provides quantitative binding parameters.

Validation Method Comparison

| Parameter | Co-Immunoprecipitation (Western Blot) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Principle | Reciprocal pulldown of the putative interactor and blotting for the [Target Protein]. | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[14] | Measures the heat change upon binding of a titrant to a sample in solution.[9] |

| Information Obtained | Confirms in vivo interaction. | Real-time kinetics (kon, koff), affinity (KD), and stoichiometry.[15] | Affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[16][17] |

| Protein Requirement | Requires specific antibodies for both proteins. | Requires purified proteins; one is immobilized. | Requires highly purified and concentrated proteins in solution. |

| Labeling Required | No. | No (label-free).[14] | No (label-free).[16] |

| Throughput | Low. | Medium. | Low. |

| Key Advantage | Validates interaction in a cellular context. | Provides detailed kinetic information. | Provides a complete thermodynamic profile of the interaction.[16] |

Detailed Validation Protocols

-

Protein Preparation: Purify both the [Target Protein] (ligand) and the putative binding partner (analyte) to >95% purity.

-

Ligand Immobilization: Covalently immobilize the ligand onto a sensor chip surface via amine coupling or use a capture-based approach.

-

Analyte Injection: Inject a series of increasing concentrations of the analyte over the ligand-immobilized surface and a reference surface.

-

Data Acquisition: Monitor the change in resonance units (RU) over time to generate sensorgrams.

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). A typical experiment involves injecting the analyte at a flow rate of 30 µL/min.[18]

-

Sample Preparation: Prepare highly purified and concentrated solutions of the [Target Protein] and the putative binding partner in the same dialysis buffer to minimize heats of dilution. Typical starting concentrations are 5-50 µM in the sample cell and 50-500 µM in the syringe.[17]

-

ITC Experiment:

-

Load one protein into the sample cell and the other into the injection syringe.

-

Perform a series of small, sequential injections of the syringe solution into the sample cell while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of the two proteins.

-

Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

Signaling Pathway Context: The MAPK/ERK Pathway

Understanding the functional context of a protein-protein interaction is paramount. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a well-characterized signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Identifying novel binding partners for a component of this pathway can reveal new regulatory mechanisms or downstream effectors.

Conclusion

The identification and validation of novel protein binding partners is a cornerstone of modern biological research and drug discovery. The methodologies outlined in this guide provide a powerful toolkit for researchers to explore the interactome of their [Target Protein]. A thoughtful and systematic approach, combining a high-throughput discovery method with rigorous, quantitative validation techniques, will undoubtedly yield novel insights into protein function and cellular regulation. The integration of this interaction data into the broader context of signaling pathways will ultimately pave the way for a deeper understanding of biology and the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Making the right choice: Critical parameters of the Y2H systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]

- 6. fiveable.me [fiveable.me]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. assaygenie.com [assaygenie.com]

- 10. carltonlab.com [carltonlab.com]

- 11. Split-BioID — Proteomic Analysis of Context-specific Protein Complexes in Their Native Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Automated BioID sample preparation [protocols.io]

- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 15. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

An In-depth Technical Guide to the Evolutionary Conservation of the p53 Tumor Suppressor Protein

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," is a critical transcription factor that plays a central role in maintaining cellular and organismal homeostasis.[1][2] In response to a variety of cellular stressors, including DNA damage, oncogene activation, and hypoxia, p53 orchestrates a complex transcriptional program that can lead to outcomes such as cell cycle arrest, senescence, or apoptosis.[1][3] This response is fundamental to preventing the propagation of cells with genomic instability, thereby suppressing tumor formation. Given that the TP53 gene is mutated in over 50% of all human cancers, understanding its function is paramount.[1][3]

The evolutionary history of the p53 family, which also includes p63 and p73, traces back over a billion years to a common ancestor gene found in early metazoans and even unicellular choanoflagellates.[4][5] The diversification into p53, p63, and p73 is a vertebrate invention, with each member acquiring specialized functions.[4][5] The remarkable conservation of p53's core functions across a vast range of species, from invertebrates to mammals, underscores its fundamental importance in multicellular life.[5]

This technical guide provides an in-depth examination of the evolutionary conservation of p53 at the sequence, domain, and functional levels. It includes a summary of quantitative conservation data, detailed experimental protocols for assessing conservation, and diagrams of the conserved signaling pathway and associated experimental workflows.

Sequence and Domain Conservation

The conservation of a protein across diverse species is a strong indicator of its biological importance. The p53 protein exhibits significant sequence conservation, particularly within its key functional domains. The overall amino acid sequence homology of Drosophila p53 (Dmp53) with mammalian p53 is not exceptionally high, yet their protein structure, DNA-binding domain sequence, and function are remarkably similar and evolutionarily well-conserved.[6]

Quantitative Sequence Conservation

Sequence identity analysis reveals a high degree of similarity among vertebrate p53 orthologs, especially within mammals. The DNA-binding domain shows the highest level of conservation, reflecting its critical role in sequence-specific DNA recognition.[7][8] A comparison of p53 protein sequences from various species against the human p53 protein highlights this conservation.[9]

| Species | Scientific Name | Common Name | Sequence Identity to Human p53 (%) |

| Pan troglodytes | Chimpanzee | 99% | |

| Macaca mulatta | Rhesus macaque | 95% | |

| Mus musculus | Mouse | 81.9% | |

| Spalax leucodon | Blind mole-rat | 85.4% | |

| Bos taurus | Cow | 80% | |

| Gallus gallus | Chicken | 57% | |

| Xenopus laevis | African clawed frog | 52% | |

| Danio rerio | Zebrafish | 46% | |

| Monodelphis domestica | Gray short-tailed opossum | 70% |

Table 1: Percentage of amino acid sequence identity of p53 protein orthologs from various species compared to human p53. Data compiled from bioinformatics studies.[9]

Conservation of Functional Domains

The p53 protein is composed of several distinct functional domains, each subject to different evolutionary pressures.[10][11]

-

N-Terminal Transactivation Domain (TAD): This domain is required for activating transcription of target genes and contains regions that interact with co-factors like MDM2.[12][13] It is generally less conserved than the DNA-binding domain, allowing for species-specific regulatory nuances.

-

DNA-Binding Domain (DBD): This central core domain (residues ~94-312) is responsible for sequence-specific binding to p53 response elements (REs) in the genome.[14] The DBD is the most highly conserved region of p53 across evolution.[7][8] Missense mutations in human cancers frequently occur at "hotspot" amino acids that are highly conserved, underscoring their structural and functional importance.[7]

-

Oligomerization Domain (OD): Located at the C-terminus, this domain mediates the formation of p53 tetramers, which is crucial for its transcriptional activity.[10][11] This domain shows significant sequence homology across species.[8]

The Conserved p53 Signaling Pathway

The core logic of the p53 signaling network is highly conserved in vertebrates. In unstressed cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2 (HDM2 in humans).[15] Upon cellular stress, such as DNA damage, post-translational modifications to p53 and MDM2 disrupt this interaction, leading to p53 stabilization and activation.[1] Activated p53 then binds to the response elements of target genes to regulate processes like cell cycle arrest (via CDKN1A/p21), DNA repair, and apoptosis.[1][16]

Functional Conservation and Divergence

While the central tumor-suppressive functions of p53 are conserved, there is evidence of functional divergence. For example, studies comparing human and rodent p53 response elements found that while cell cycle arrest functions are well-conserved, there is surprisingly little conservation of functional REs for genes involved in DNA metabolism or repair.[17] This suggests that different lineages have evolved distinct p53-regulated gene networks in response to specific selective pressures.[2][17]

Functional assays are crucial for determining whether a p53 ortholog from one species can replicate the functions of another. For instance, Drosophila p53 can bind to human p53 binding sites and induce apoptosis when overexpressed, demonstrating a deep conservation of this particular function.[6]

Experimental Methodologies

Assessing the evolutionary conservation of p53 requires a combination of computational and experimental techniques.

Workflow for Assessing Functional Conservation

The following diagram outlines a typical workflow for investigating the functional conservation of a newly identified p53 ortholog.

Protocol: Yeast-Based Transactivation Assay (FASAY)

The Functional Analysis of Separated Alleles in Yeast (FASAY) is a powerful method to assess the transactivation capability of a p53 protein.[13] It leverages the conservation of the transcriptional machinery between yeast and higher eukaryotes.

Principle: A yeast strain is engineered to contain two reporter genes (e.g., ADE2 and HIS3) under the control of a promoter with a human p53 response element (RE). A plasmid carrying the p53 ortholog's cDNA is transformed into this yeast. If the expressed p53 ortholog is functional, it will bind to the RE and activate the reporter genes, allowing the yeast to grow on a selective medium lacking adenine and histidine.

Methodology:

-

Yeast Strain: Utilize a Saccharomyces cerevisiae strain (e.g., yIG397) with integrated reporter cassettes.

-

Vector Construction: Clone the full-length coding sequence of the p53 ortholog into a yeast expression vector (e.g., pTSG-DEST) that allows for constitutive or inducible expression.

-

Yeast Transformation: Introduce the p53 expression plasmid into the reporter yeast strain using a standard lithium acetate transformation protocol.

-

Selection and Growth Assay:

-

Plate the transformed yeast on non-selective media (e.g., SD-Trp) to select for cells that have taken up the plasmid.

-

Replica-plate or spot serial dilutions of the cultures onto dual-selective media (e.g., SD-Trp-His-Ade).

-

Incubate plates at 30°C for 3-5 days.

-

-

Interpretation:

-

Growth on selective media: Indicates that the p53 ortholog can recognize the human p53 RE and activate transcription, suggesting functional conservation.

-

No growth on selective media: Suggests the ortholog is unable to transactivate the reporter, indicating functional divergence or a non-functional protein.

-

-

Control: Perform a parallel Western blot on yeast protein extracts to confirm that the p53 ortholog is stably expressed, ruling out lack of expression as a cause for a negative result.

Protocol: Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction

This protocol is used to verify the conserved physical interaction between p53 and its negative regulator, MDM2.

Principle: An antibody targeting a "bait" protein (e.g., an epitope-tagged p53 ortholog) is used to capture the protein from a cell lysate. If a "prey" protein (e.g., MDM2) is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.

Methodology:

-

Cell Culture and Transfection: Co-transfect a mammalian cell line (e.g., HCT116 p53-/-) with expression vectors for the tagged-p53 ortholog and MDM2.

-

Cell Lysis: After 24-48 hours, harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Immunoprecipitation (IP):

-

Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against the tag on the p53 ortholog (e.g., anti-FLAG or anti-HA) overnight at 4°C.

-

Add fresh protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against MDM2 to detect the co-immunoprecipitated protein.

-

Probe a separate blot of the input lysate to confirm the expression of both proteins.

-

-

Interpretation: The presence of an MDM2 band in the IP lane indicates a physical interaction between the p53 ortholog and MDM2, confirming the conservation of this key regulatory interaction.

Conclusion

The p53 tumor suppressor is a protein of ancient origin whose core structure and function have been remarkably conserved throughout animal evolution. Its central role as a guardian of the genome is underscored by the high conservation of its DNA-binding domain and the fundamental logic of its signaling pathway.[1][5][7] While the primary functions of inducing cell cycle arrest and apoptosis are maintained across vast evolutionary distances, species-specific adaptations in the p53 network highlight its evolutionary plasticity.[6][17] The study of p53 conservation not only provides insights into the fundamental mechanisms of tumor suppression but also offers a powerful framework for using diverse model organisms to further unravel the complexities of the p53 network and its role in health and disease.

References

- 1. p53 - Wikipedia [en.wikipedia.org]

- 2. Contrasting Patterns of Rapid Molecular Evolution within the p53 Network across Mammal and Sauropsid Lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of TP53 in Adaptation and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phylogeny and Function of the Invertebrate p53 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Origins and Evolution of the p53 Family of Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evolutionary conservation and somatic mutation hotspot maps of p53: correlation with p53 protein structural and functional features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Evolution and Dynamics of the p53 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.harran.edu.tr [web.harran.edu.tr]

- 10. Homologs of the Tumor Suppressor Protein p53: A Bioinformatics Study for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. p53 functional assays: detecting p53 mutations in both the germline and in sporadic tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Identification of p53 regulators by genome-wide functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation of p53-target genes and their functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

The Guardian at the Gate: A Technical Guide to p53 Subcellular Localization Under Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53, often termed the "guardian of the genome," is a critical transcription factor that orchestrates cellular responses to a myriad of stressors, including DNA damage, oxidative stress, and oncogene activation.[1] Its ability to induce cell cycle arrest, senescence, or apoptosis is intrinsically linked to its subcellular localization.[2] In unstressed cells, p53 levels are kept low, and it is predominantly localized in the cytoplasm, where it is targeted for degradation.[3] However, upon cellular stress, p53 rapidly accumulates in the nucleus to transactivate its target genes.[4] This nucleocytoplasmic shuttling is a tightly regulated process, governed by a complex interplay of nuclear localization signals (NLS), nuclear export signals (NES), and post-translational modifications.[2] Understanding the spatiotemporal dynamics of p53 is paramount for elucidating its role in tumor suppression and for the development of novel therapeutic strategies that aim to modulate its activity. This guide provides an in-depth overview of the mechanisms controlling p53 subcellular localization under stress, detailed experimental protocols for its study, and a summary of quantitative data to facilitate comparative analysis.

Mechanisms of p53 Subcellular Shuttling

The dynamic distribution of p53 between the nucleus and the cytoplasm is a key regulatory mechanism that dictates its function. This shuttling is controlled by specific import and export signals within the p53 protein and is heavily influenced by post-translational modifications in response to cellular stress.

Nuclear Import

The nuclear import of p53 is an active process mediated by a bipartite Nuclear Localization Signal (NLS) located in its C-terminal domain.[5] This process is tightly regulated and essential for its tumor suppressor function.

Nuclear Export

The export of p53 from the nucleus to the cytoplasm is primarily mediated by its interaction with the E3 ubiquitin ligase MDM2.[6] MDM2 contains a Nuclear Export Signal (NES) and facilitates the transport of p53 out of the nucleus, leading to its subsequent degradation in the cytoplasm.[7][8] This process is a critical component of the negative feedback loop that controls p53 levels in unstressed cells.

The Impact of Stress on p53 Localization

Various cellular stressors trigger signaling cascades that converge on the p53 pathway, leading to a dramatic shift in its subcellular localization from the cytoplasm to the nucleus.

Genotoxic Stress

Genotoxic stress, such as that induced by DNA damaging agents (e.g., etoposide, UV irradiation), is a potent activator of p53.[4][9] Upon DNA damage, the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases are activated.[10] These kinases phosphorylate p53 at key serine residues, which disrupts the interaction between p53 and MDM2.[1] This disruption inhibits p53 nuclear export and promotes its accumulation in the nucleus, allowing it to function as a transcription factor.[10][11]

Oxidative Stress

Oxidative stress, characterized by an imbalance in reactive oxygen species (ROS), also leads to the nuclear accumulation of p53.[12] The signaling pathways involved in the oxidative stress response can activate kinases that phosphorylate p53, leading to its stabilization and nuclear retention.[12]

Quantitative Analysis of p53 Subcellular Localization

The subcellular distribution of p53 can be quantified using various techniques, providing valuable insights into its activation status under different conditions. The following tables summarize representative quantitative data on p53 localization in response to stress.

| Stressor | Cell Line | Method | Observation | Reference |

| Etoposide (15 µM) | Mouse Embryonic Fibroblasts | Subcellular Fractionation & Western Blot | Increased nuclear p53 accumulation observed after 24 hours of treatment. | [13] |

| UV Irradiation (20 J/m²) | HeLa | Subcellular Fractionation & Western Blot | Significant increase in the ratio of nuclear to cytoplasmic XPA (a protein whose import is p53-dependent) 2 hours post-irradiation. | [14] |

| Cisplatin | HCT116 | Immunofluorescence Microscopy | Increased number of p53 condensates in the nucleus after 18 hours of treatment, correlating with p53 stabilization. | [5] |

Table 1: Quantitative data from subcellular fractionation and western blotting experiments.

| Stressor | Cell Line | Method | Observation | Reference |

| Etoposide | U-2 OS | Fluorescence Microscopy | At high concentrations, a monotonic increase in nuclear p53-Venus fluorescence is observed. | [15] |

| Nutlin-3a | MCF7 | Fluorescence Microscopy | Treatment leads to a significant increase in the fraction of cells with sustained nuclear p53 induction. | [15] |

| UV Irradiation | Primary Human Fibroblasts | Immunostaining | Nuclear accumulation of p53 is observed in all phases of the cell cycle at both low and high UV doses. | [4] |

Table 2: Quantitative data from immunofluorescence and live-cell imaging experiments.

Experimental Protocols

Accurate determination of p53 subcellular localization is crucial for studying its function. The following sections provide detailed protocols for two common methods: immunofluorescence and subcellular fractionation followed by Western blotting.

Immunofluorescence Staining of p53

This method allows for the visualization of p53 localization within intact cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against p53

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Protocol:

-

Cell Culture and Treatment: Grow cells on sterile coverslips in a petri dish. Treat with the desired stress-inducing agent for the appropriate time.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature to allow antibodies to access intracellular antigens.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Incubate the cells with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-p53 antibody in blocking solution and incubate with the cells overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Subcellular Fractionation and Western Blotting

This technique allows for the biochemical separation and quantification of p53 in different cellular compartments.

Materials:

-

Cell pellet

-

Hypotonic lysis buffer

-

Cytoplasmic extraction buffer

-

Nuclear extraction buffer

-

Protease and phosphatase inhibitors

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Centrifuge

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-cytoplasmic marker e.g., GAPDH, anti-nuclear marker e.g., Lamin B1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis and Cytoplasmic Fraction Isolation:

-

Resuspend the cell pellet in ice-cold hypotonic lysis buffer with protease and phosphatase inhibitors.

-

Incubate on ice for 15-20 minutes to allow cells to swell.

-

Lyse the cells by passing the suspension through a narrow-gauge needle or using a Dounce homogenizer.

-

Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.

-

Carefully collect the supernatant, which is the cytoplasmic fraction.

-

-

Nuclear Fraction Isolation:

-

Wash the nuclear pellet with hypotonic lysis buffer.

-

Resuspend the pellet in ice-cold nuclear extraction buffer with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

-

Centrifuge at a high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant, which contains the nuclear proteins.

-

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, a cytoplasmic marker, and a nuclear marker overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative amounts of p53 in the cytoplasmic and nuclear fractions.

-

Visualizing Signaling Pathways and Workflows

To better understand the complex processes governing p53 localization, the following diagrams were generated using Graphviz (DOT language).

p53 Signaling Pathway Under Genotoxic Stress.

Experimental Workflows for Studying p53 Localization.

Conclusion

The subcellular localization of p53 is a cornerstone of its function as a tumor suppressor. The rapid translocation of p53 to the nucleus in response to cellular stress is a critical event that initiates a cascade of transcriptional responses, ultimately determining the cell's fate. A thorough understanding of the intricate mechanisms that govern p53's nucleocytoplasmic shuttling, coupled with robust experimental methodologies for its quantification, is essential for advancing our knowledge of cancer biology and for the development of effective cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of the p53 signaling network.

References

- 1. youtube.com [youtube.com]

- 2. The importance of p53 location: nuclear or cytoplasmic zip code? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cornellpharmacology.org [cornellpharmacology.org]

- 4. U.v.-induced nuclear accumulation of p53 is evoked through DNA damage of actively transcribed genes independent of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleo-cytoplasmic environment modulates spatiotemporal p53 phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. p53, Oxidative Stress, and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p53 and redox state in etoposide-induced acute myeloblastic leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]